molecular formula C14H21NO5 B8041403 N-butoxy-3,4,5-trimethoxybenzamide

N-butoxy-3,4,5-trimethoxybenzamide

Cat. No.: B8041403
M. Wt: 283.32 g/mol
InChI Key: ZXEPXXCJPKOEFV-UHFFFAOYSA-N
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Description

N-Butyl-3,4,5-trimethoxybenzamide is a synthetic analog of piplartine, an alkamide derived from Piper species. It belongs to a class of 3,4,5-trimethoxybenzamide derivatives designed for antiparasitic and anticancer applications. Structurally, it features a linear four-carbon (butyl) chain attached to the amide nitrogen of the trimethoxybenzoyl group. Key characteristics include:

  • Molecular formula: C₁₅H₂₃NO₄
  • Physical properties: White solid with a melting point of 115–116°C, TLC Rf = 0.36 (6:4 hexane/ethyl acetate) .
  • Synthesis: Prepared via amidation of 3,4,5-trimethoxybenzoic acid with butylamine, yielding 89.1% product .
  • Biological activity: Exhibits antitrypanosomal activity against Trypanosoma cruzi trypomastigotes (IC₅₀ = 6.21 µM) and moderate selectivity (SI = 83.10) .

Properties

IUPAC Name

N-butoxy-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-6-7-20-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEPXXCJPKOEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCONC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butoxy-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with butylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-butoxy-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butoxy-3,4,5-trimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The methoxy groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-butyl-3,4,5-trimethoxybenzamide are strongly influenced by substituents on the amide nitrogen. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Data of 3,4,5-Trimethoxybenzamide Derivatives

Compound (Substituent) IC₅₀ (µM)* Selectivity Index (SI) Melting Point (°C) Key Structural Features
N-Butyl (linear chain) 6.21 83.10 115–116 Linear alkyl chain
N-Isobutyl (branched chain) 2.21 298.64 118–119 Branched alkyl chain
N-Cyclohexyl 8.14 Not reported 179–180 Bulky cyclic substituent
N-4-Hydroxybenzyl 8.95 Not reported 227–229 Aromatic hydroxyl group
N-Benzyl Not tested Not reported 138–139 Aromatic benzyl group

IC₅₀ values against *T. cruzi trypomastigotes .

Key Findings:

Substituent Branching and Activity :

  • The branched N-isobutyl analog (IC₅₀ = 2.21 µM) is 3× more potent than the linear N-butyl derivative, likely due to enhanced hydrophobic interactions with target proteins like histone deacetylase (HDAC) .
  • Selectivity indices (SI) correlate with branching; N-isobutyl (SI = 298.64) shows superior safety profiles compared to N-butyl (SI = 83.10) .

Cyclic vs. Acyclic Substituents :

  • N-Cyclohexyl derivatives exhibit higher melting points (179–180°C) due to rigid chair conformations and intermolecular hydrogen bonding, which may reduce solubility .
  • Despite structural bulk, N-cyclohexyl analogs show moderate activity (IC₅₀ = 8.14 µM), suggesting steric hindrance may limit target engagement .

Aromatic Substituents: N-4-Hydroxybenzyl derivatives demonstrate activity (IC₅₀ = 8.95 µM) but lack selectivity data. The hydroxyl group may introduce polar interactions absent in alkyl-substituted analogs .

Synthetic Feasibility :

  • N-Butyl and N-isobutyl derivatives are synthesized in high yields (>89%), whereas N-cyclohexyl analogs require longer reaction times and yield only 44.4% .

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length/Branching : Branched chains (e.g., isobutyl) enhance potency and selectivity by optimizing lipophilicity and binding pocket fit .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzyl) shift activity toward enzymes like acetylcholinesterase, highlighting target specificity based on substituent electronics .

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